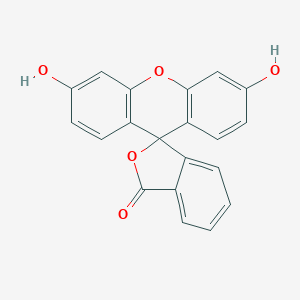

2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid

Übersicht

Beschreibung

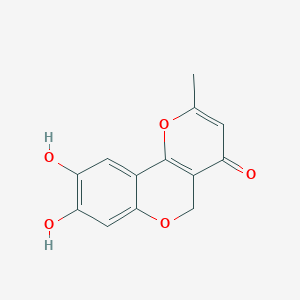

“2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid” is a chemical compound with the molecular formula C20H12O5 . It is also known as fluorescein .

Molecular Structure Analysis

The molecular structure of this compound consists of a xanthene backbone (a tricyclic structure formed by two benzene rings joined by a pyran ring) with a benzoic acid group attached . The presence of the hydroxy and oxo groups in the xanthene structure and the carboxylic acid group in the benzoic acid moiety contribute to the compound’s reactivity .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 332.31 . It is slightly soluble in water . The compound may exhibit fluorescence, a property common to xanthene derivatives .Wissenschaftliche Forschungsanwendungen

1. Fluorescence Probes for Reactive Oxygen Species Detection

2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and its variants have been developed as novel fluorescence probes. These probes can selectively detect highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase. They are particularly useful in differentiating hROS from other reactive oxygen species and have been applied to living cells for visualizing reactive species generated in stimulated neutrophils, suggesting potential applications in biological and chemical studies (Setsukinai et al., 2003).

2. Corrosion Inhibition in Mild Steel

Methyl and ethyl esters of 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate have been synthesized and characterized for their application in inhibiting corrosion of mild steel in acidic media. These compounds act as good inhibitors by adsorbing onto the steel surface, demonstrating their potential in materials science and engineering (Arrousse et al., 2021).

3. Selective Detection of Biological Molecules

A hybrid xanthene-based fluorescent sensor incorporating 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid structure has been designed for selective detection of cysteine. It displays a visible color change observable by the naked eye and demonstrates high selectivity and sensitivity, making it valuable for biological applications, including detecting cysteine in human breast adenocarcinoma cells (Peng et al., 2020).

4. Zinc(II) Sensing in Biological Systems

Derivatives of 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid have been synthesized for sensing biological Zn(II). These compounds show significant fluorescence enhancements upon Zn(II) coordination, demonstrating their potential as biological sensors. Their properties allow for their use in microscopy studies, indicating their applicability in cellular and molecular biology (Nolan et al., 2005).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O5/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24/h1-10,21H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGGGCXBWXHKIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031482 | |

| Record name | 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |

CAS RN |

518-45-6 | |

| Record name | 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the notable spectroscopic properties of 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid (Fluorescein)?

A1: Fluorescein is well-known for its strong fluorescence. [, ] It exhibits green emission, with a peak around 564 nm in the solid state. [] When encapsulated within zeolite-Y, its photostability significantly increases. [, ]

Q2: How does the structure of 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid contribute to its applications in cellular imaging?

A2: The size of fluorescein prevents it from passing through the ~7 Å windows of zeolite-Y. This allows for "ship-in-a-bottle" synthesis, where fluorescein is formed within the zeolite pores, creating fluorescence-labeled nanoparticles suitable for cellular imaging via techniques like confocal fluorescence microscopy. [, ]

Q3: Can you elaborate on the interaction between 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid derivatives and proteins like Bovine Serum Albumin (BSA)?

A3: Research shows that a complex formed between a 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid derivative (specifically Bis[N,N-bis(carboxymethyl) aminomethyl] fluorescein-Ferrous(III)) and BSA leads to fluorescence quenching of BSA. This quenching is attributed to a static quenching process. [] Further studies using three-dimensional fluorescence spectra and synchronous fluorescence spectroscopy can reveal details about conformational changes in BSA and the binding characteristics between the complex and BSA. []

Q4: How does 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid contribute to chemosensing applications?

A4: When incorporated into Layered Rare-earth Hydroxides (LRHs), derivatives of 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid can act as fluorescence probes. For example, in a delaminated LRH composite, the fluorescence of the composite was selectively quenched by Fe3+ ions, demonstrating its potential as a "turn-off" fluorescence sensor for detecting Fe3+ with high selectivity. []

Q5: Has 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid been used to study enzyme inhibition?

A5: Yes, a derivative, 4-(4,6-dichloro-[1,3,5]-triazine-2-ylamino)-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-benzoic acid (DR396), was identified as a potent and specific inhibitor of the enzyme DNase gamma. [] Structure-based computational docking studies revealed that DR396 binds to a unique "DNA trapping site" on DNase gamma, distinct from the active site, hindering DNA binding and enzyme activity. []

Q6: How does the structure of DR396 contribute to its inhibitory activity against DNase gamma?

A6: The specific interactions of DR396 with three subsites within the DNA trapping site of DNase gamma are crucial for its inhibitory activity. This involves the formation of six hydrogen bonds, which are absent in less potent analogs or partial structures of DR396. [] This highlights the importance of specific structural features for high-affinity binding and potent inhibition of DNase gamma by DR396.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.